molecular formula C20H20ClN B14220017 Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- CAS No. 592521-50-1

Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-

Cat. No.: B14220017
CAS No.: 592521-50-1
M. Wt: 309.8 g/mol
InChI Key: BGIDOLBKFJYBEB-UHFFFAOYSA-N
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Description

Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl acetylene with phenyl magnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a substitution reaction with piperidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and requires careful monitoring of temperature and pH .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets. It is known to act as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors. This interaction leads to the modulation of neurotransmitter release and has implications for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its highly functionalized structure, which provides it with distinct chemical and biological properties.

Properties

CAS No.

592521-50-1

Molecular Formula

C20H20ClN

Molecular Weight

309.8 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)-3-phenylprop-2-ynyl]piperidine

InChI

InChI=1S/C20H20ClN/c21-19-11-7-10-18(16-19)20(22-14-5-2-6-15-22)13-12-17-8-3-1-4-9-17/h1,3-4,7-11,16,20H,2,5-6,14-15H2

InChI Key

BGIDOLBKFJYBEB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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